molecular formula C17H18N2O3 B3007516 N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide CAS No. 301355-47-5

N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B3007516
CAS No.: 301355-47-5
M. Wt: 298.342
InChI Key: COUPDWSXTHULEA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is an ethanediamide (oxamide) derivative featuring a 4-methoxyphenyl group and a phenethyl substituent. Its structure comprises two amide groups linked by an ethylene chain, distinguishing it from monoamide analogs. Its synthesis and characterization would require specialized techniques, such as crystallography or spectroscopy, as seen in related compounds .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-9-7-14(8-10-15)19-17(21)16(20)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUPDWSXTHULEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C18H22N2O2
  • Molecular Weight : 302.38 g/mol
  • Functional Groups : Methoxy group, phenyl groups, and an amide linkage contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents : Common reagents include 4-methoxyphenyl isocyanate and 2-phenylethylenediamine.
  • Reaction Conditions : The reaction is usually conducted under controlled temperatures and inert atmospheres to prevent degradation.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated the following effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)15Induction of apoptosis
A549 (Lung cancer)20Inhibition of cell proliferation
HeLa (Cervical cancer)12Disruption of mitochondrial function

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways, particularly those involving caspases and Bcl-2 family proteins.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic processes .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.
  • Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to apoptosis .

Case Studies

A notable case study reported the successful application of this compound in a clinical setting where it was used as part of a combination therapy for a patient with advanced breast cancer. The patient exhibited a partial response after three cycles of treatment, highlighting the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on chemical features, physical properties, and research applications.

Structural and Functional Comparison
Compound Name (IUPAC) Core Structure Key Substituents Functional Groups
N-(4-Methoxyphenyl)-N'-(2-phenylethyl)ethanediamide Ethanediamide (oxamide) 4-Methoxyphenyl, phenethyl Two amides, methoxy, aromatic
4-Methoxybutyrylfentanyl Piperidinyl butanamide 4-Methoxyphenyl, phenethyl-piperidine Amide, methoxy, tertiary amine
Despropionyl fentanyl (4-ethyl-N-phenethylpiperidine) Piperidinyl amine Ethyl, phenethyl Amine, aromatic
N-(4-Methylphenyl)formamide Formamide 4-Methylphenyl Formamide, methyl

Key Observations :

  • The target compound’s ethanediamide core is unique compared to the monoamide or amine structures of analogs.
  • The 4-methoxy group is shared with 4-Methoxybutyrylfentanyl , but the latter’s piperidine ring and butanamide chain confer higher lipophilicity, likely enhancing blood-brain barrier penetration.
  • Despropionyl fentanyl lacks an amide group but retains the phenethyl-piperidine motif critical for µ-opioid receptor binding in fentanyl analogs.
Physical and Analytical Data
Property Target Compound 4-Methoxybutyrylfentanyl Despropionyl Fentanyl N-(4-Methylphenyl)formamide
Molecular Formula C17H18N2O3 (hypothetical) C24H30N2O2 C21H28N2•2HCl C8H9NO
Molecular Weight ~298.34 g/mol 378.51 g/mol 381.4 g/mol 135.16 g/mol
Purity Not reported Not specified ≥98% Not specified
UV λmax (nm) Not reported Not determined 255 Not reported
Physical Form Not reported White powder Crystalline solid Crystalline
Stability Unknown Unknown ≥5 years at -20°C Phase transitions observed

Key Findings :

  • Despropionyl fentanyl exhibits high purity (≥98%) and stability, making it suitable for forensic reference standards.
  • The target compound’s UV profile remains uncharacterized, unlike Despropionyl fentanyl’s λmax at 255 nm, a critical parameter for HPLC or UV-spectrophotometric analysis.
  • N-(4-Methylphenyl)formamide demonstrates phase transitions under thermal stress, suggesting structural sensitivity absent in the other analogs.
Research and Application Insights
  • 4-Methoxybutyrylfentanyl : Studied by the DEA as a reference material, its lack of UV data highlights analytical challenges in detecting novel synthetic opioids.
  • Despropionyl Fentanyl : Used in forensic research due to its structural similarity to fentanyl; its crystalline form aids in reliable identification via X-ray diffraction.
  • N-(4-Methylphenyl)formamide : Simpler structure facilitates dielectric and crystallographic studies, providing insights into amide-based molecular packing.

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